3-fluorophenyl glycidic acid methyl ester chemical data
3-fluorophenyl glycidic acid methyl ester chemical data
An In-Depth Technical Guide to Methyl 3-(3-fluorophenyl)oxirane-2-carboxylate
Introduction and Strategic Overview
Methyl 3-(3-fluorophenyl)oxirane-2-carboxylate, a substituted glycidic ester, represents a class of highly valuable and versatile intermediates in modern organic synthesis. The strategic placement of a fluorine atom on the phenyl ring, combined with the inherent reactivity of the epoxide and ester functionalities, makes this molecule a compelling building block for drug discovery and the synthesis of complex chemical entities. The strained three-membered oxirane ring is primed for nucleophilic opening, allowing for the stereocontrolled introduction of diverse functional groups.
This guide provides an in-depth analysis of this compound from a practitioner's perspective. We will move beyond simple data recitation to explore the causality behind its synthesis, the logic of its analytical characterization, its reactivity profile, and its practical applications. The content herein is curated for researchers, medicinal chemists, and process development scientists who require a deep, functional understanding of this important synthetic precursor.
Chemical Identity and Physicochemical Properties
Precise identification and understanding of a compound's physical properties are foundational to its successful application in the laboratory. While some experimental data for this specific molecule, such as melting and boiling points, are not widely reported in public literature[1], its core identifiers and theoretical properties are well-established.
Core Chemical Structure
The molecule consists of a central oxirane (epoxide) ring substituted with a methyl ester group at the 2-position and a 3-fluorophenyl group at the 3-position.
Data Summary Table
The following table summarizes the key identification and property data for the compound.
| Property | Value | Source(s) |
| IUPAC Name | Methyl 3-(3-fluorophenyl)oxirane-2-carboxylate | - |
| CAS Number | 126119-23-1 | [2] |
| Molecular Formula | C₁₀H₉FO₃ | [2] |
| Molecular Weight | 196.18 g/mol | [2] |
| Physical State | White solid | [1] |
| Melting Point | Data not available | [1] |
| Boiling Point | Data not available | - |
| Purity (Typical) | ≥95% | [2] |
Synthesis and Mechanistic Insights: The Darzens Condensation
The most reliable and common method for synthesizing glycidic esters is the Darzens condensation (also known as the glycidic ester condensation).[3][4] This reaction is a powerful tool for carbon-carbon bond formation and epoxide synthesis in a single, convergent step.
The core transformation involves the condensation of a carbonyl compound (in this case, 3-fluorobenzaldehyde) with an α-halo ester (methyl chloroacetate) in the presence of a strong, non-nucleophilic base.[4][5]
Reaction Mechanism
The choice of a strong base, such as sodium methoxide (NaOMe) or potassium tert-butoxide (t-BuOK), is critical. Its function is not to participate in the reaction directly but to deprotonate the α-carbon of the methyl chloroacetate. This deprotonation is the rate-determining step, generating a resonance-stabilized carbanion (enolate) intermediate.[3][5] This enolate then acts as the key nucleophile.
The subsequent steps are:
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 3-fluorobenzaldehyde, forming a halohydrin intermediate.
-
Intramolecular Sₙ2 Cyclization: The newly formed alkoxide attacks the carbon atom bearing the chlorine, displacing the chloride ion in an intramolecular Sₙ2 reaction to form the final epoxide ring.[3][4]
Field-Proven Experimental Protocol
This protocol is a representative procedure adapted from established methods for analogous aromatic aldehydes.[6] All operations should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents to prevent quenching of the base and enolate intermediate.
-
Reactor Setup: A multi-neck, round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet is charged with anhydrous methanol (MeOH). The flask is cooled to -10 °C using an ice-salt bath.
-
Base Preparation: Sodium metal is added portion-wise to the cold methanol to generate sodium methoxide (NaOMe) in situ. Causality: Using freshly prepared NaOMe ensures maximum reactivity and anhydrous conditions.
-
Reactant Addition: A solution of 3-fluorobenzaldehyde (1.0 equivalent) and methyl chloroacetate (~1.5 equivalents) in anhydrous methanol is prepared. This solution is added dropwise to the vigorously stirred NaOMe solution over 2-3 hours, maintaining the temperature below -5 °C. Causality: The slow, cold addition prevents side reactions, such as the self-condensation of the aldehyde or ester, and controls the exothermic nature of the reaction.
-
Reaction Progression: After the addition is complete, the mixture is stirred at -5 °C for 2 hours, then allowed to warm to room temperature and stirred for an additional 3 hours.
-
Workup and Isolation: The reaction mixture is poured into a beaker of ice water. The precipitated white solid product is collected by vacuum filtration, washed with cold water to remove inorganic salts, and dried under vacuum.
-
Purification: The crude product can be recrystallized from a suitable solvent, such as methanol or ethanol, to yield the pure glycidic ester.
Analytical Characterization and Data Interpretation
Confirming the structure and purity of the final product is a non-negotiable step. While a definitive, published spectrum for this specific molecule is elusive, a senior scientist can predict the expected spectroscopic signatures with high confidence based on its constituent functional groups.
-
¹H NMR (Proton NMR): The spectrum should exhibit several key regions.
-
Aromatic Region (~7.0-7.5 ppm): Four protons on the fluorophenyl ring will appear as a complex multiplet. The fluorine atom will introduce additional splitting (³J-HF and ⁴J-HF couplings).
-
Epoxide Protons (~3.5-4.1 ppm): The two protons on the epoxide ring are diastereotopic and will appear as two distinct doublets, coupled to each other (a classic 'AB' quartet).
-
Methyl Ester (~3.8 ppm): A sharp singlet corresponding to the three protons of the methoxy group.
-
-
¹³C NMR (Carbon NMR): The carbon spectrum provides a clear fingerprint.
-
Carbonyl Carbon (~168-172 ppm): The ester C=O carbon.
-
Aromatic Carbons (~115-165 ppm): Six signals are expected. The carbon directly bonded to fluorine will show a large one-bond coupling constant (¹J-CF) and appear as a doublet.
-
Epoxide Carbons (~55-65 ppm): Two distinct signals for the two carbons of the oxirane ring.
-
Methoxy Carbon (~52 ppm): The signal for the -OCH₃ group.
-
-
Infrared (IR) Spectroscopy: IR analysis is excellent for confirming the presence of key functional groups.
-
~1750 cm⁻¹: A strong, sharp absorption corresponding to the C=O (ester) stretch.
-
~1250 cm⁻¹ and ~850 cm⁻¹: Characteristic C-O-C stretches of the epoxide ring.
-
~1100-1200 cm⁻¹: C-F bond stretch.
-
~3000-3100 cm⁻¹: Aromatic C-H stretches.
-
~2950 cm⁻¹: Aliphatic C-H stretch from the methyl group.
-
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ should be observed at m/z = 196.05, corresponding to the molecular formula C₁₀H₉FO₃.
Applications and Reactivity in Chemical Synthesis
The synthetic utility of methyl 3-(3-fluorophenyl)oxirane-2-carboxylate stems from the high reactivity of the epoxide ring. This ring can be opened by a wide range of nucleophiles, providing a gateway to a diverse array of more complex molecules. This reactivity makes glycidic esters valuable intermediates in pharmaceutical synthesis.[7][8]
Key Synthetic Transformations:
-
Synthesis of Amino Alcohols: Ring-opening with amines or ammonia yields β-hydroxy-α-amino acid derivatives, which are crucial scaffolds in many biologically active molecules and peptide mimics.
-
Access to Azido Alcohols: Using an azide source (e.g., sodium azide) opens the ring to form an azido alcohol. The azide can then be readily reduced to a primary amine, providing an alternative route to amino alcohols.
-
Hydrolysis to Diols: Acid- or base-catalyzed hydrolysis opens the epoxide to form a dihydroxy ester derivative.
It is important to note that the broader class of glycidic acids and their esters are recognized as precursors in the synthesis of controlled substances, such as phenyl-2-propanone (P2P).[9][10] Consequently, these compounds may be subject to regulatory scrutiny, and researchers should be aware of all local and international regulations.[11]
Safety, Handling, and Storage
As with any reactive chemical intermediate, proper handling is paramount to ensure laboratory safety.
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[1][12] Work should be conducted in a well-ventilated fume hood.
-
Hazards: The compound is classified as a skin and eye irritant.[12] Avoid contact with skin and eyes.[1] In case of contact, rinse the affected area immediately with plenty of water.[1][12] Avoid inhalation of dust.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[1][13] Protect from direct sunlight.[1]
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National Center for Biotechnology Information. (n.d.). Methyl oxirane-2-carboxylate. PubChem. Retrieved from [Link]
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Amerigo Scientific. (n.d.). Methyl 3-(3-Fluorophenyl)oxirane-2-carboxylate. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Darzens Reaction. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Acetic acid, (3-fluorophenyl)methyl ester. Retrieved from [Link]
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Wikipedia. (n.d.). Darzens reaction. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Fluoro oxirane-2-carboxylate. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Methyl 3-methyl-3-phenyloxirane-2-carboxylate. PubChem. Retrieved from [Link]
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Gualandi, A., et al. (2022). Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions. PMC. Retrieved from [Link]
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PubMed. (2009). Discovery of N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040), the first small molecule motilin receptor agonist clinical candidate. Retrieved from [Link]
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NIST. (n.d.). Oxiranecarboxylic acid, 3-methyl-3-phenyl-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]
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PubChemLite. (2025). Methyl 3-(p-tolyl)oxirane-2-carboxylate (C11H12O3). Retrieved from [Link]
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ACS Figshare. (2017). Short and Safe Synthesis of Ethyl 3‑(Trifluoromethyl)pyrazine-2-carboxylate. Retrieved from [Link]
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University of Nebraska–Lincoln. (n.d.). Structure Determination of Organic Compounds. Retrieved from [Link]
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Safrole. (n.d.). BMK Glycidates. Glycidic Esters. Retrieved from [Link]
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PMC. (n.d.). Synthesis, biological and electrochemical evaluation of glycidyl esters of phosphorus acids as potential anticancer drugs. Retrieved from [Link]
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Biogeosciences. (2013). High-field NMR spectroscopy and FTICR mass spectrometry.... Retrieved from [Link]
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The Royal Society of Chemistry. (2019). Electronic supplementary information. Retrieved from [Link]
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OSTI.gov. (2025). The Natural Products Magnetic Resonance Database NP-MRD for 2025. Retrieved from [Link]
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Beilstein Journals. (n.d.). Synthesis, biological and electrochemical evaluation of glycidyl esters of phosphorus acids as potential anticancer drugs. Retrieved from [Link]
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UNODC. (2023). Notification from the President of the International Narcotics Control Board.... Retrieved from [Link]
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PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Retrieved from [Link]
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